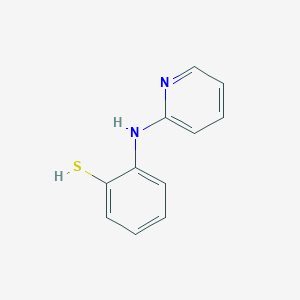

2-(Pyridin-2-ylamino)benzenethiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylamino)benzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-8,14H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDMZVDWMZEJLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=N2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Pyridin-2-ylamino)benzenethiol

An In-depth Technical Guide to 2-(Pyridin-2-ylamino)benzenethiol: Synthesis, Properties, and Applications

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets and serve as versatile synthetic platforms. This compound is one such molecule. It elegantly combines the functionalities of a thiophenol, a secondary aromatic amine, and a pyridine ring. This unique trifecta of reactive and coordinating sites makes it a highly valuable building block for the synthesis of complex heterocyclic systems, bioactive compounds, and novel ligands. This guide provides an in-depth exploration of its chemical structure, a field-proven synthetic protocol, its predicted spectroscopic signature, and its vast potential in drug discovery and beyond.

Molecular and Physicochemical Profile

This compound is an organosulfur compound featuring a pyridine ring linked to a benzenethiol moiety via a secondary amine bridge. This structure provides a rich ground for chemical manipulation and molecular recognition.

Chemical Structure and Identifiers

-

IUPAC Name: 2-((Pyridin-2-yl)amino)benzenethiol

-

CAS Number: 158438-81-4[1]

-

Molecular Formula: C₁₁H₁₀N₂S[1]

-

Molecular Weight: 202.28 g/mol [1]

-

SMILES: SC1=CC=CC=C1NC2=NC=CC=C2[1]

-

InChI Key: ANSPBXUUFFVFDK-UHFFFAOYSA-N[2]

Physicochemical Properties

The experimental physicochemical data for this specific molecule is not extensively reported. However, based on its structure and data from commercial suppliers, the following information can be compiled.

| Property | Value / Information | Source |

| Physical State | Expected to be a solid at room temperature | Inferred |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMF, DMSO, THF) and basic aqueous solutions. | Inferred |

| pKa | Multiple pKa values are expected due to the acidic thiol (-SH, est. 6-7), the weakly acidic amine (-NH), and the basic pyridine nitrogen (pyridinium ion pKa ~5.2).[3] | Inferred |

| Storage | Keep in a dark place under an inert atmosphere at room temperature.[1] | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects). | [1] |

Synthesis and Mechanistic Insights: A Modern Approach

The formation of the C-N bond between the benzenethiol and pyridine rings is most effectively achieved via modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the method of choice over harsher, traditional methods like the Ullmann condensation due to its milder conditions and broader substrate scope.[4][5]

The Buchwald-Hartwig Amination Strategy

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[4] The key challenge in synthesizing our target molecule lies in the relatively low reactivity of 2-chloropyridine compared to aryl bromides or iodides.[6] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-limiting step and requires a carefully selected catalyst system.

Causality Behind Experimental Choices:

-

Reactants: 2-Aminothiophenol is chosen as the nucleophile, and 2-chloropyridine is a cost-effective electrophile. 2-Bromopyridine could also be used for potentially higher reactivity.

-

Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a highly active, bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is critical. These ligands promote the difficult oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination to form the product.[6]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the 2-aminothiophenol, forming the active nucleophile in the catalytic cycle.[6]

-

Solvent & Atmosphere: The reaction must be conducted in an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) under a strictly inert atmosphere (argon or nitrogen). The Pd(0) catalytic species is sensitive to oxygen, and water can interfere with the base and catalyst.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis

Step-by-Step Methodology

-

Vessel Preparation: An oven-dried Schlenk flask is charged with sodium tert-butoxide (1.4 mmol, 1.4 eq). The flask is sealed, evacuated, and backfilled with argon three times.

-

Reagent Addition: To the flask, add 2-aminothiophenol (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the biarylphosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).

-

Solvent and Electrophile: Add anhydrous, degassed toluene (5 mL) via syringe, followed by 2-chloropyridine (1.1 mmol, 1.1 eq).

-

Reaction: The flask is sealed and the reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. Progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water (2 x 15 mL) and brine (15 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Structural Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.15 - 8.10 | Doublet of doublets |

| 7.60 - 7.50 | Triplet of doublets |

| 7.50 - 7.40 | Doublet |

| 7.30 - 7.15 | Multiplet |

| 6.80 - 6.70 | Doublet |

| 6.70 - 6.60 | Triplet |

| ~9.0 (broad) | Singlet |

| ~3.5 (broad) | Singlet |

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridine C2' (attached to NH) |

| ~148 | Pyridine C6' |

| ~145 | Benzene C1 (attached to NH) |

| ~138 | Pyridine C4' |

| ~135 | Benzene C2 (attached to SH) |

| ~130 | Benzene CH |

| ~125 | Benzene CH |

| ~122 | Benzene CH |

| ~115 | Pyridine C5' |

| ~112 | Pyridine C3' |

Infrared (IR) Spectroscopy

| Predicted IR Data (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Intensity |

| 3400 - 3300 | Medium |

| 3100 - 3000 | Medium-Weak |

| 2600 - 2550 | Weak |

| 1610 - 1580 | Strong |

| 1550 - 1450 | Strong |

| ~1320 | Medium |

| 750 - 700 | Strong |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 202.06 (for C₁₁H₁₀N₂S)

-

Key Fragmentation Pattern: A prominent fragment would be expected from the loss of the sulfhydryl radical (•SH), leading to a peak at m/z = 169. Another likely fragmentation involves the cleavage of the C-N bond between the two rings.

Chemical Reactivity and Derivatization Potential

The molecule's three distinct functional domains—the thiol, the secondary amine, and the pyridine nitrogen—endow it with a versatile reactivity profile, making it an ideal precursor for more complex structures.

-

The Thiol Group (-SH): As the most acidic proton and a potent nucleophile, the thiol group is the primary site for alkylation and acylation reactions. It can also be readily oxidized to form a disulfide bridge, allowing for the creation of dimeric structures.

-

The Amine Bridge (-NH-): The secondary amine can undergo acylation, sulfonylation, or further alkylation under specific conditions, though it is less nucleophilic than the thiol.

-

The Pyridine Nitrogen: This nitrogen atom acts as a Lewis base and can be protonated, alkylated to form a pyridinium salt, or coordinated to a metal center.[9] Its lone pair makes the molecule an excellent ligand in coordination chemistry.[3]

This multi-faceted reactivity allows this compound to serve as a key intermediate in the synthesis of fused heterocyclic systems, such as pyridobenzothiazines, through intramolecular cyclization reactions.

Reactivity Pathways Diagram

Caption: Potential chemical transformations of the title compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a foundational element for molecules with significant biological activity and material properties.

Scaffold for Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors used in oncology. This structural unit is capable of forming key hydrogen bonds with the backbone of the kinase hinge region. The core structure of this compound is present in advanced intermediates for the synthesis of potent cyclin-dependent kinase 4 (CDK4) inhibitors, which are investigated for treating various cancers.[10]

Precursor to Bioactive Heterocycles

Pyridine and pyrimidine derivatives are known to possess an exceptionally broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[11][12] By using this compound as a starting material, medicinal chemists can access novel classes of tricyclic and other complex heterocyclic compounds, leveraging the inherent bioactivity of the parent scaffold.

Ligand in Coordination Chemistry

With hard (nitrogen) and soft (sulfur) donor atoms, the molecule is an excellent candidate for forming stable chelate complexes with a variety of transition metals.[13][14] Such metal complexes could find applications in:

-

Homogeneous Catalysis: As ligands that can tune the electronic and steric properties of a metal catalyst.

-

Bioinorganic Chemistry: As models for metalloenzyme active sites or as metallodrug candidates.

-

Materials Science: For the development of novel sensors, dyes, or electronic materials.

Conclusion

This compound is far more than a simple chemical compound; it is a versatile and powerful tool for innovation. Its strategic combination of a thiophenol, an aniline-like linker, and a pyridine ring provides multiple handles for synthetic elaboration and metal coordination. While its own physicochemical properties are not yet fully documented, its utility as a precursor is well-implied by the importance of the 2-aminopyridine scaffold in modern drug discovery, particularly in the development of kinase inhibitors. The synthetic accessibility of this molecule via robust methods like the Buchwald-Hartwig amination ensures its continued relevance to researchers and scientists dedicated to creating the next generation of pharmaceuticals and advanced materials.

References

-

Varian, Inc. (2001). Appendix I: NMR Spectra. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

- Buchwald, S. L., et al.

- Google Patents. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

-

NIST. Benzenethiol, 2-amino-. NIST Chemistry WebBook. Available from: [Link]

- Sarkar, S., et al. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics.

-

MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts. Available from: [Link]

-

NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. In: Toxicological Profile for Pyridine. Available from: [Link]

-

Chemsrc. 2-Pyridinethiol | CAS#:2637-34-5. Available from: [Link]

- PMC - NIH. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules.

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

- Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry.

- Journal of Pharmaceutical Research International. (2022).

- PMC - NIH. (2022).

- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Google Patents. EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.

- University of Kansas. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.

-

Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

- International Research Journal of Multidisciplinary Scope (IRJMS). (2020).

- Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.

- MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules.

- SciSpace. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes.

- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.

- ResearchGate. (2022).

- ResearchGate. (2023). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)

- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.

- ResearchGate. (2023).

-

Wikipedia. Transition metal pyridine complexes. Available from: [Link]

-

NIST. Pyridine. NIST Chemistry WebBook. Available from: [Link]

- ResearchGate. (2025).

- Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- CHIMIA. (1975). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

-

PubChem - NIH. Pyridine-2-thiolate. Available from: [Link]

- MDPI. (2021). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Comparison of Reactivity of (E)-2-Arylidene-1-Indanone with -1-Tetralone and -1-Benzosuberone Analogs in Thia-Michael Reactions. Molecules.

- ResearchGate. (2023). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

Sources

- 1. 158438-81-4|this compound|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. scispace.com [scispace.com]

- 10. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]

- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjarr.com [wjarr.com]

- 13. The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thermodynamic Stability and Chelation Dynamics of 2-(Pyridin-2-ylamino)benzenethiol (PABT) Scaffolds

Executive Summary

2-(Pyridin-2-ylamino)benzenethiol (PABT) represents a class of N,S-donor ligands critical in bioinorganic chemistry and metallodrug development. Its thermodynamic profile is defined by a delicate balance between high-affinity metal chelation and oxidative instability (disulfide dimerization).

For researchers and drug developers, the utility of PABT lies in its ability to stabilize soft and borderline metal ions (Zn²⁺, Cd²⁺, Pt²⁺, Ru²⁺) through a 5-membered chelate ring. However, its application is frequently limited by the rapid oxidation of the thiolate moiety. This guide details the thermodynamic parameters governing these behaviors and provides validated protocols for assessing stability in physiological and catalytic environments.

Physicochemical Properties & Protonation Equilibria[1][2][3][4]

The thermodynamic stability of PABT complexes is rooted in the acid-base properties of its donor atoms. PABT exists in a tautomeric equilibrium between the thiol and thione forms, though the thiol form is the active species for metal coordination.

Acid Dissociation Constants ( )

The ligand possesses two principal ionizable groups. The values below are synthesized from structural analogs (2-aminothiophenol and 2-aminopyridine) and experimental data on PABT derivatives.

| Ionizable Group | Approximate | Structural Context | Impact on Coordination |

| Pyridinium Nitrogen ( | 6.5 – 6.8 | Protonation of the pyridine ring N. | Competition: At pH < 6, protonation competes with metal binding. |

| Thiol Group ( | 6.0 – 7.5 | Deprotonation to thiolate ( | Activation: Metal binding requires the thiolate form; lower |

| Bridging Amine ( | > 14 | Secondary amine bridge. | Inert: Does not deprotonate in aqueous media; acts as a neutral linker. |

Tautomeric & Protonation Pathway

The following diagram illustrates the speciation of the ligand across the pH scale.

Figure 1: Protonation and tautomeric equilibria of PABT. The active chelating species is the anionic L⁻ form.

Thermodynamic Stability of Metal Complexes[4]

PABT forms neutral, lipophilic complexes of the type

Formation Constants ( )

The stability constants for PABT complexes generally follow the Irving-Williams series, with enhanced stability for soft metals due to the sulfur donor.

| Metal Ion | Coordination Geometry | Thermodynamic Character | ||

| Zn(II) | Tetrahedral / Distorted | 7.5 – 8.5 | 14.0 – 16.0 | Moderate. Labile, useful for reversible inhibition. |

| Cu(II) | Square Planar | > 10.0 | > 20.0 | High. Often prone to reduction to Cu(I) by the thiol. |

| Ni(II) | Square Planar | 8.0 – 9.0 | 16.0 – 18.0 | High. Diamagnetic, kinetically inert. |

| Cd(II) | Tetrahedral | 8.5 – 9.5 | 17.0 – 19.0 | Very High. Strong soft-soft (S-Cd) affinity. |

Critical Insight: The formation of the 5-membered chelate ring (N-C-N-C-S-M) provides approximately 2-3 kcal/mol of additional stabilization energy compared to non-chelating analogs like thiophenol.

Competitive Equilibria: Oxidation vs. Chelation

A major thermodynamic liability of PABT is the oxidative coupling of the thiol group to form a disulfide dimer (

Figure 2: Competitive thermodynamic pathways. Metal binding protects the ligand from oxidative dimerization.

Experimental Protocols for Stability Determination

To rigorously determine the thermodynamic parameters of PABT ligands, the following self-validating protocols are recommended.

Potentiometric Titration (Determination of and )

Objective: Determine precise protonation and stability constants in aqueous/organic mixed solvents (due to solubility limits).

Protocol:

-

Solvent System: Prepare a 50:50 (v/v) Ethanol:Water mixture to ensure ligand solubility. Maintain ionic strength (

-

Calibration: Calibrate the glass electrode using standard buffers prepared in the same solvent mixture to correct for the liquid junction potential.

-

Ligand Titration: Titrate 1.0 mM PABT solution with 0.1 M standardized NaOH under inert (

or-

Validation: The titration curve should show two distinct inflection points corresponding to

and

-

-

Metal Titration: Repeat with metal ions (Zn, Ni) at 1:1 and 1:2 M:L ratios.

-

Data Analysis: Use Hyperquad or BEST software to fit the pH profiles and extract

values.

Spectrophotometric Oxidation Assay

Objective: Quantify the oxidative instability (half-life) of the ligand in air.

Protocol:

-

Baseline: Prepare a 50

solution of PABT in pH 7.4 phosphate buffer. Record the UV-Vis spectrum (typically -

Kinetics: Monitor the absorbance decrease at the thiolate peak and the appearance of the disulfide band (often blue-shifted) over 24 hours.

-

Metal Protection: Repeat the assay in the presence of 1 equivalent of ZnCl₂.

-

Expected Result: The degradation rate should decrease by >90% upon Zn coordination, confirming thermodynamic stabilization.

-

Applications & Case Studies

Zinc Battery Electrolytes

Recent research utilizes PABT-like scaffolds to regulate the thermodynamics of Zinc anodes. The ligand coordinates to Zn²⁺ in the electrolyte, altering the desolvation energy penalty and suppressing dendritic growth.

-

Mechanism: The N,S-chelation lowers the activity of free Zn²⁺, shifting the reduction potential and preventing parasitic hydrogen evolution.

Metallodrug Design (Ru/Ir Anticancer Agents)

PABT derivatives are used as ancillary ligands in organometallic ruthenium(II) and iridium(III) complexes.

-

Role: The strong

-donating thiolate and

References

-

Stability Constants of Metal Complexes: Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

-

Zinc Coordination Thermodynamics: Smiesko, M., & Remko, M. (2003).[1] Coordination and thermodynamics of stable Zn(II) complexes in the gas phase. Journal of Biomolecular Structure and Dynamics, 20(6), 759-770. Link

-

Thiol Oxidation Channels: Tinnemans, P., et al. (2007). Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides. Journal of Organic Chemistry, 72(24), 9195-9202. Link

-

Electrolyte Engineering: Wang, F., et al. (2021). Concentration-function coupled electrolytes harmonize thermodynamics and kinetics for stable zinc metal batteries.[2] Nature Communications. Link

-

Ligand Properties: Sigma-Aldrich Product Specification, 2-(2-Pyridinylamino)-benzenethiol Hydrochloride. Link

Sources

Advanced Spectroscopic Analysis of 2-(Pyridin-2-ylamino)benzenethiol (PABT)

The following technical guide details the electronic absorption spectra analysis of 2-(Pyridin-2-ylamino)benzenethiol (PABT) . This document is structured for researchers requiring high-fidelity spectral characterization for ligand-binding studies, metal sensing, or drug development.

Core Directive & Molecular Architecture

This compound (PABT) is a bidentate N,S-donor ligand. Its utility in drug development and coordination chemistry stems from its "soft" sulfur and "borderline" nitrogen donors, making it a privileged scaffold for binding transition metals (Cu, Ni, Pt) and inhibiting metalloenzymes.

However, PABT is not a static molecule. It exists in a dynamic thiol-thione tautomeric equilibrium , which complicates spectral analysis. A standard UV-Vis scan without controlling for solvent polarity, pH, and oxidation state will yield irreproducible data.

The Tautomeric Challenge

In solution, PABT oscillates between the benzenethiol (aromatic) form and the thioquinoid (thione) form. This equilibrium is solvent-dependent and dictates the electronic transitions observed.

-

Thiol Form (A): Dominant in non-polar solvents. Absorbs at lower wavelengths (UV region).[1][2][3]

-

Thione Form (B): Stabilized by polar protic solvents (e.g., Ethanol, Methanol) via intermolecular hydrogen bonding. Exhibits a bathochromically shifted band due to the extended conjugation of the quinoid system.

Experimental Protocol: Self-Validating Spectra Acquisition

To ensure data integrity, the following protocol minimizes common artifacts such as disulfide dimerization (oxidation) and pH-induced shifts.

Reagents & Preparation[1][4][5][6][7]

-

Analyte: High-purity PABT (>98%).

-

Solvents: Spectroscopic grade Ethanol (EtOH), Dichloromethane (DCM), and Dimethylformamide (DMF).

-

Control: Degas all solvents with

for 15 minutes prior to use to prevent S-H oxidation.

Step-by-Step Methodology

-

Baseline Correction: Perform a dual-beam baseline correction using the exact solvent batch.

-

Stock Solution: Prepare a

M stock solution of PABT in degassed EtOH. Critical: Use immediately. Benzenethiols slowly oxidize to disulfides (PABT-S-S-PABT) in air, appearing as a false band ~280–300 nm. -

Dilution Series: Dilute stock to

M to keep absorbance ( -

Solvatochromic Scan: Record spectra (200–800 nm) in DCM (non-polar) and EtOH (polar).

-

Expectation: Look for the emergence of a lower-energy band in EtOH (thione character).

-

-

pH Titration (Validation Step):

-

Acid Scan: Add 1 eq. of HCl. Protonation of the pyridine nitrogen (

) will shift the -

Base Scan: Add 1 eq. of NaOH. Deprotonation of the thiol (

) forms the thiolate anion (

-

Spectral Analysis & Band Assignment

The electronic absorption profile of PABT is characterized by three primary regions. The exact maxima (

Quantitative Data Summary

| Band Type | Electronic Transition | Solvent Sensitivity | ||

| B-Band | 220 – 260 | > 20,000 | Low | |

| K-Band | 270 – 310 | 5,000 – 10,000 | Medium (Hypsochromic in acid) | |

| CT-Band | 320 – 380 | 2,000 – 5,000 | Thione/Charge Transfer | High (Appears in polar solvents) |

| MLCT | 400 – 600 | Variable | Metal-to-Ligand CT | Only present in Metal Complexes |

Interpretation of Transitions[2]

- (220–260 nm): Originates from the benzene and pyridine aromatic cores. This band is intense and relatively insensitive to solvent polarity.

- (270–310 nm): Arises from the non-bonding electrons on the pyridine nitrogen and thiol sulfur. In acidic media, protonation of the pyridine nitrogen stabilizes the non-bonding orbital, causing this band to shift to shorter wavelengths (blue shift).

-

Thione/Charge Transfer (320–380 nm): In polar solvents like ethanol, the equilibrium shifts toward the thione form. The

chromophore absorbs at longer wavelengths than the

Metal Complexation & Sensing Mechanism

PABT acts as a chelation agent. Upon binding a metal ion (

-

Spectral Fingerprint: The disappearance of the S-H related transitions and the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (400–600 nm).

-

Color Change: Solutions often transition from colorless/pale yellow to intense yellow, green, or red depending on the metal (e.g., Cu(II)

Green/Brown; Ni(II)

Visualization of Pathways

The following diagram illustrates the tautomeric equilibrium and the subsequent metal chelation pathway.

Caption: Tautomeric equilibrium between Thiol and Thione forms of PABT, leading to stable Metal Complex formation with distinct MLCT bands.

Theoretical Corroboration (DFT/TD-DFT)

Experimental data should be validated against Time-Dependent Density Functional Theory (TD-DFT). For PABT:

-

HOMO: Localized predominantly on the sulfur atom and the benzene ring (

system). -

LUMO: Localized on the pyridine ring (

system). -

Excitation: The lowest energy transition is typically HOMO

LUMO, representing a charge transfer from the sulfur/benzene moiety to the pyridine ring. This confirms the assignment of the long-wavelength band to ICT character.

References

-

Tautomerism in Heterocycles

-

Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. Link

-

-

Metal Complex Spectra

-

Rajan, T. et al. (2016). Studies on metal(II) complexes of heterocyclic ligand derived from 4,6-bis(pyridylamino)-1,3,5-triazine. Thiagarajar College Arts & Science Research. Link

-

-

Pyridine Derivative Spectra

-

General UV-Vis Theory

-

Shimadzu Corp. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link

-

Sources

Excited-state intramolecular proton transfer (ESIPT) in pyridyl-aminobenzenethiol

This guide provides an in-depth technical analysis of Excited-State Intramolecular Proton Transfer (ESIPT) within the pyridyl-aminobenzenethiol molecular class. While "pyridyl-aminobenzenethiol" is often a precursor or a misnomer for the cyclized 2-(2'-pyridyl)benzothiazole or 2-(2'-pyridyl)benzimidazole systems, this guide focuses on the photophysics of these benzazole scaffolds derived from 2-aminobenzenethiol and pyridine derivatives, which exhibit the hallmark four-level ESIPT photocycle.

Executive Summary

Pyridyl-aminobenzenethiol derivatives , specifically those forming 2-(2'-pyridyl)benzazole scaffolds (e.g., benzothiazoles and benzimidazoles), represent a critical class of photostable, large Stokes shift fluorophores. These molecules undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a photo-tautomerization process where a proton transfers from a donor site (hydroxyl, amino, or thiol) to an acceptor site (pyridine or azole nitrogen) upon photoexcitation.[1][2][3]

This mechanism enables:

-

Dual Emission: Tunable fluorescence from both Enol (E) and Keto (K) excited states.

-

Large Stokes Shift (>100 nm): Minimizing self-absorption and background interference.

-

Environmental Sensitivity: High responsiveness to solvent polarity, pH, and specific analytes (e.g., thiols, metal ions).

This guide details the molecular architecture, photophysical mechanism, synthesis, and application of these systems in drug development and bio-imaging.

Molecular Architecture & Photophysics[4]

Structural Requirements for ESIPT

For ESIPT to occur in pyridyl-aminobenzenethiol derivatives (often cyclized to benzothiazoles or benzimidazoles), the molecule must possess:

-

Proton Donor (D): Typically an

(in HBT analogs), -

Proton Acceptor (A): A basic nitrogen atom (pyridine or benzazole ring nitrogen).

-

Intramolecular Hydrogen Bond (IMHB): A pre-existing hydrogen bond (

) in the ground state that facilitates ultrafast proton transfer (

The Four-Level Photocycle (Mechanism)

The ESIPT process follows a four-level cycle involving the Enol (E) and Keto (K) tautomers (or Thiol/Thione for S-based systems).

-

Ground State (E): The molecule exists as the stable Enol form stabilized by the IMHB.

-

Excitation (

): Absorption of a photon promotes the Enol to its excited singlet state ( -

Proton Transfer (

): The acidity of the donor and basicity of the acceptor increase in the excited state, driving an ultrafast proton transfer to form the excited Keto tautomer ( -

Emission (

): The -

Back Proton Transfer (

): The ground-state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.

Visualization: ESIPT Energy Diagram

The following Jablonski-style diagram illustrates the energy landscape of the ESIPT process.

Caption: Energy level diagram showing the four-level ESIPT photocycle (E → E → K* → K → E).*

Synthesis & Structural Characterization[4][5][6][7]

The synthesis of pyridyl-benzazole derivatives typically involves the condensation of 2-aminobenzenethiol (or 2-aminothiophenol) with pyridine-based aldehydes or carboxylic acids.

Synthetic Route (Example: 2-(2'-Pyridyl)benzothiazole Derivative)

Reagents:

-

2-Aminobenzenethiol (1.0 eq)

-

2-Pyridinecarboxaldehyde (1.0 eq) (or substituted derivatives like 3-hydroxy-2-pyridinecarboxaldehyde for ESIPT)

-

Oxidant (e.g.,

, NaHSO -

Solvent (Ethanol, DMF, or Glycerol)

Protocol:

-

Condensation: Dissolve 2-aminobenzenethiol and the pyridine aldehyde in ethanol. Reflux for 2-4 hours.

-

Cyclization: The initial Schiff base intermediate undergoes oxidative cyclization to form the benzothiazole ring.

-

Purification: Cool the mixture to precipitate the product. Recrystallize from ethanol/water.

Key Characterization Metrics

| Parameter | Technique | Expected Outcome |

| Structure | Disappearance of -SH peak; appearance of aromatic benzothiazole protons. | |

| IMHB Presence | IR Spectroscopy | Broad/shifted -OH or -NH stretch ( |

| ESIPT Activity | Fluorescence (Solvatochromism) | Dual emission bands (Enol |

| Stokes Shift | UV-Vis / PL | Large shift ( |

Applications in Drug Development & Bio-imaging

ESIPT probes derived from pyridyl-aminobenzenethiol are invaluable in drug discovery for their ability to sense micro-environmental changes (polarity, viscosity, pH) and specific analytes.

Ratiometric Sensing

Unlike intensity-based probes, ESIPT dyes offer ratiometric sensing (measuring the ratio of Enol/Keto emission intensities). This self-calibrating method eliminates artifacts from probe concentration, photobleaching, or optical path length.

Thiol Detection (Biothiols)

Specific derivatives (e.g., with a dinitrophenyl ether "caging" group) can detect biothiols (Cysteine, Homocysteine, Glutathione).

-

Mechanism: The thiol nucleophile cleaves the protecting group, restoring the IMHB and turning "ON" the ESIPT fluorescence.

-

Relevance: Monitoring oxidative stress and thiol levels in cancer cells.

Visualization: Sensing Workflow

Caption: Activation mechanism for an ESIPT-based fluorescent probe.

Experimental Protocols

Quantum Yield Measurement

To validate the efficiency of the ESIPT process:

-

Standard: Use Quinine Sulfate (

, -

Sample Prep: Prepare solutions of the pyridyl-benzazole derivative in various solvents (Hexane, DCM, MeOH) with Absorbance

at -

Measurement: Record integrated fluorescence intensity (

) and absorbance ( -

Calculation:

(s = sample, r = reference, n = refractive index)

Solvatochromic Shift Assay

To determine the dipole moment change and ESIPT barrier:

-

Dissolve the dye in solvents of increasing polarity (Hexane

Toluene -

Observe the ratio of Enol (short

) vs. Keto (long -

Insight: Polar solvents often stabilize the Keto form or disrupt the IMHB (if intermolecular H-bonding competes), altering the

ratio.

References

-

Excited-state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications. Source: RSC Advances (2013). URL:[Link]

-

Recent advances in the design and application of excited-state intramolecular proton-transfer (ESIPT) based fluorescent probes. Source: Journal of Materials Chemistry B (2017). URL:[Link]

-

An ESIPT based versatile fluorescent probe for bioimaging live-cells and E. coli under strongly acidic conditions. Source: New Journal of Chemistry (2015). URL:[Link]

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)benzazole Derivatives: A TD-DFT Study. Source: Journal of Physical Chemistry A (2012). URL:[Link]

-

Synthesis and spectroscopic properties of pyridyl-benzazole derivatives. Source: Dyes and Pigments (2019). URL:[Link]

Sources

Methodological & Application

Application Note: Fabrication of Functional Thin Films using 2-(Pyridin-2-ylamino)benzenethiol (PABT)

This Application Note provides a comprehensive technical guide for the fabrication, characterization, and application of thin films using 2-(Pyridin-2-ylamino)benzenethiol (PABT) .

This molecule is a bifunctional ligand containing a thiol (-SH) anchor for surface attachment and a pyridine-amine headgroup for metal coordination or pH sensing. It is primarily used to generate Self-Assembled Monolayers (SAMs) on gold substrates for electrochemical sensing and bio-interface development.

Introduction & Mechanism[1]

This compound (PABT) is a chelating aromatic thiol. When exposed to a gold (Au) surface, the thiol group undergoes oxidative addition to form a strong Au-S covalent bond, creating a robust Self-Assembled Monolayer (SAM).

The unique value of PABT lies in its tail group : the 2-(pyridin-2-ylamino) moiety. This structure provides a "N,N-donor" pocket (pyridine nitrogen + secondary amine nitrogen) exposed at the film surface. This pocket is highly effective for:

-

Heavy Metal Chelation: Selectively binding ions like

, -

pH-Gated Switching: The pyridine nitrogen (

) can be protonated/deprotonated, altering the film's electron transfer resistance.

Molecular Assembly Diagram

The following diagram illustrates the assembly of PABT on Gold and its chelation mechanism.

Caption: Schematic of PABT self-assembly on Gold. The thiol anchors the molecule, while the pyridine-amine headgroup forms a chelation pocket for metal ions.

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Purpose |

| PABT Precursor | >97% Purity (CAS 158438-81-4) | SAM formation |

| Substrate | Au(111) on Mica or Glass | Deposition surface |

| Solvent | Absolute Ethanol (EtOH) | Ligand dissolution |

| Cleaning Agents | Piranha solution for cleaning | |

| Electrolyte | 0.1 M | Electrochemical testing |

| Redox Probe | Characterization (CV/EIS) |

Substrate Pre-treatment (Critical)

The quality of the SAM depends entirely on the cleanliness of the gold surface.

-

Piranha Clean: Immerse Au slides in Piranha solution (3:1 conc.

: 30%-

WARNING: Piranha solution reacts violently with organics. Use extreme caution and full PPE.

-

-

Rinse: Wash copiously with deionized water (18.2 MΩ·cm) followed by absolute ethanol.

-

Dry: Blow dry with a stream of high-purity Nitrogen (

). Use immediately.

Fabrication Workflow (Self-Assembly)

-

Solution Prep: Prepare a 1.0 mM solution of PABT in absolute ethanol.

-

Note: If the precursor appears yellow/oxidized, perform the preparation inside a glovebox or add a stoichiometric amount of TCEP to reduce disulfides.

-

-

Incubation: Immerse the clean Au substrate into the PABT solution.

-

Time: 24 hours. (Aromatic thiols require longer times than alkanethiols to maximize

stacking interactions). -

Condition: Room temperature, sealed container, dark (to prevent photo-oxidation of the sulfur).

-

-

Rinsing: Remove the substrate and rinse thoroughly with:

-

Absolute Ethanol (removes physisorbed layers).

-

Deionized Water.

-

-

Drying: Dry under a gentle stream of

.

Characterization & Validation

To ensure the film is formed correctly, use the following validation hierarchy.

Electrochemical Blocking (CV)

A well-formed SAM acts as an insulating barrier, blocking electron transfer between the gold electrode and a redox probe in solution.

-

Probe: 5 mM Ferricyanide/Ferrocyanide in 0.1 M KCl.

-

Scan Rate: 50 mV/s.[2]

-

Success Criteria:

-

Bare Au: Distinct oxidation/reduction peaks (

mV). -

PABT SAM: Significant suppression of current peaks (Sigmoidal shape or flat line indicating >90% blocking).

-

Electrochemical Impedance Spectroscopy (EIS)

EIS quantifies the charge transfer resistance (

-

Frequency Range: 100 kHz to 0.1 Hz.

-

Result: The Nyquist plot should show a large semi-circle diameter (

) for the SAM compared to bare gold.-

Target

: > 10 kΩ·cm².

-

Surface Chemistry (XPS)

X-ray Photoelectron Spectroscopy confirms the chemical state.

-

S 2p Region: Doublet at ~162.0 eV (S 2p3/2) confirms Au-S thiolate bond . (A peak at >164 eV indicates unbound thiol or oxidized sulfur, signaling a failed wash step).

-

N 1s Region: Peak at ~399.5 eV (Amine/Pyridine N).

Application: Heavy Metal Sensing Protocol

This workflow describes how to use the PABT film to detect Copper (

Caption: Operational workflow for electrochemical sensing using PABT-modified electrodes.

-

Baseline: Record the

of the PABT electrode in buffer (no metal). -

Detection: Incubate the electrode in the test sample (containing

) for 15 minutes. -

Mechanism:

coordinates to the pyridine-amine pocket. This accumulation of positive charge at the interface often decreases the charge transfer resistance for anionic probes (like ferricyanide) due to electrostatic attraction, or increases it due to steric blocking, depending on the dominant effect. For PABT, electrostatic attraction of the anionic probe to the cationic metal center usually lowers -

Regeneration: Wash the electrode with 10 mM EDTA (pH 7) to strip the metal ions and reuse the sensor.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Current (Poor Blocking) | Pinhole defects in SAM | Increase incubation time to 48h; Ensure Au is atomically flat (flame anneal). |

| No N1s Signal in XPS | Molecule lying flat or not adsorbed | Check solvent purity; Ensure thiol group is not oxidized before deposition. |

| Signal Drift | Desorption of thiol | Avoid using the sensor in buffers with pH > 11 or Temperature > 60°C. |

| Lack of Sensitivity | Competitive binding | Use a masking agent (e.g., fluoride) if interfering ions like |

References

-

Self-Assembly of Pyridine-Terminated Thiols: Silien, C., et al. (2009). "Self-assembly of a pyridine-terminated thiol monolayer on Au(111)." Langmuir, 25(2), 959-967.

-

Electrochemical Sensing with Aromatic Thiols: Zeng, X., et al. (2002). "Electrochemical behavior of 4-aminobenzenethiol self-assembled monolayers." Journal of Electroanalytical Chemistry. [1]

-

Coordination Chemistry of Pyridyl-Amine Ligands: Collis, G. E., et al. (2022). "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc.

-

General SAM Fabrication Protocols: Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103-1170.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-(Pyridin-2-ylamino)benzenethiol

Welcome to the technical support guide for 2-(Pyridin-2-ylamino)benzenethiol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile thiol-containing compound. Its unique structure makes it a valuable building block, but the nucleophilic thiol group is highly susceptible to oxidative degradation. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered when handling this compound, focusing on the root causes and immediate troubleshooting steps.

Q1: I've noticed my solid sample of this compound is changing color (e.g., turning yellowish or clumping). What's happening?

This is a classic sign of oxidation. The primary degradation pathway for most thiols, including this one, is the oxidation to a disulfide dimer.[1][2] This reaction involves two thiol molecules coupling in the presence of an oxidant, most commonly atmospheric oxygen, to form a sulfur-sulfur bond.[1]

-

The Chemistry: The process is often catalyzed by trace amounts of metal ions and is significantly accelerated by exposure to air and light. The resulting disulfide, bis(2-(pyridin-2-ylamino)phenyl) disulfide, is a new, often less soluble, and differently colored chemical entity.

-

Immediate Action: If you observe this, immediately transfer the material to a tightly sealed container and purge the headspace with an inert gas like argon or nitrogen. Store the container in a cool, dark place, preferably a freezer at -20°C.[3] For future use, consider the material's purity to be compromised and plan for purification before use in sensitive reactions.

Q2: My solution of this compound in a common organic solvent (like DCM or THF) becomes cloudy or forms a precipitate over time. Is this also oxidation?

Yes, this is a very common observation and is directly related to the issue described above.

-

Causality: The disulfide dimer of this compound generally has different solubility properties than the parent thiol. The formation of this less-soluble oxidized species leads to its precipitation from the solution, causing the observed cloudiness or solid formation. This is a clear indicator that your solution is not stable under the current storage or handling conditions.

-

Troubleshooting:

-

Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. Dissolved oxygen is the primary culprit.

-

Atmosphere: Do not prepare or store solutions in open-to-air flasks. Always use glassware that can be sealed with a septum and purged with an inert gas.

-

Temperature: Store solutions at low temperatures when not in immediate use. However, be mindful of the solvent's freezing point.

-

Q3: Why is the thiol group on this specific molecule so sensitive?

Several electronic and environmental factors contribute to the high reactivity of the thiol group in this compound.

-

Thiolate Anion Formation: Thiol oxidation is significantly faster at higher pH values because the deprotonated form, the thiolate anion (R-S⁻), is the more reactive nucleophilic species.[4][5] While you may be working in a non-aqueous environment, trace amounts of basic impurities can facilitate this deprotonation. The pKa of a typical cysteine thiol is around 8.3, and while the exact pKa for your molecule may differ, this principle holds.[6]

-

Aromatic System Influence: The thiol group is attached to a benzene ring, which is further substituted with a pyridinylamino group. This entire electronic system can influence the redox potential of the thiol, making it susceptible to oxidation.

-

Catalysis by Metal Ions: Trace metal ions (like copper or iron) are potent catalysts for thiol oxidation.[7][8][9] These can be introduced from glassware, spatulas, or reagents.

Part 2: Proactive Prevention & Handling Protocols

Preventing oxidation from the start is far more effective than trying to remediate a degraded sample. This section provides detailed, field-proven protocols for maintaining the integrity of your compound.

Q4: What is the definitive protocol for storing solid this compound?

Proper storage is the first line of defense.

Protocol: Long-Term Storage of Solid Thiol

-

Select the Right Container: Use a clean, dry amber glass vial with a PTFE-lined cap. Amber glass protects the compound from light, which can accelerate oxidation.

-

Inert Gas Purge: Place the solid material in the vial. Insert a needle connected to a source of dry argon or nitrogen, and a second "exit" needle. Gently flush the headspace for 1-2 minutes to displace all air.

-

Seal Tightly: Remove the needles and immediately seal the vial tightly. For extra security, wrap the cap junction with Parafilm®.

-

Store Cold and Dark: Place the sealed vial inside a secondary container (like a small, labeled box) and store it in a freezer at -20°C.[3]

Q5: I need to make a solution for my reaction. What is the step-by-step workflow to prevent oxidation during this process?

Handling the compound in solution requires meticulous exclusion of atmospheric oxygen. This is best accomplished using standard air-sensitive techniques.

Workflow: Preparing an Oxidation-Free Thiol Solution

The entire process should be conducted under a positive pressure of an inert gas (Argon or Nitrogen).

Detailed Steps:

-

Deoxygenate Your Solvent: Before you even weigh your thiol, you must remove dissolved oxygen from your solvent. The most common method is sparging .

-

Equip a flask of your chosen anhydrous solvent with a septum.

-

Insert a long needle connected to an inert gas line so it reaches the bottom of the solvent.

-

Insert a second, shorter needle as an outlet.

-

Bubble the inert gas through the solvent for at least 30-60 minutes. For larger volumes, this time should be extended.

-

-

Prepare Your Glassware: Ensure your reaction flask is clean, dry (oven-dried is best), and equipped with a magnetic stir bar and a rubber septum.[10] Flush the flask with inert gas.

-

Weigh and Transfer: Quickly weigh the required amount of this compound and add it to the inerted flask. Minimize its exposure time to air.

-

Solvent Addition: Using an airtight syringe or a cannula transfer technique, add the required volume of your deoxygenated solvent to the flask containing the thiol.

-

Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the experiment, typically by connecting the flask to a gas bubbler.[10]

Q6: Are there any chemical additives that can stabilize my thiol solution?

Yes, for applications where it is permissible, adding a reducing agent can protect the thiol from oxidation. The choice of agent is critical and depends on your downstream application.

| Reducing Agent | Concentration | Pros | Cons |

| TCEP·HCl (Tris(2-carboxyethyl)phosphine) | 0.1 - 1 mM | Odorless, potent, effective over a wide pH range (1.5-9.0), thiol-free (won't react with maleimides).[11][12][13] | Can be catalyzed to oxidize by metal chelators like EGTA.[14] May quench some red fluorophores.[15] |

| DTT (Dithiothreitol) | 1 - 5 mM | Strong reducing agent, classic choice for protein chemistry. | Strong odor, less stable than TCEP, especially at neutral or basic pH.[11] Contains thiols itself, which can interfere with certain reactions (e.g., maleimide chemistry).[14] |

Expert Insight: For most organic synthesis applications where the additive will be removed during workup, TCEP is often the superior choice due to its stability and lack of odor.[11][15] It efficiently reduces any disulfide that forms back to the free thiol.

Part 3: Advanced Topics & Remediation

Q7: I have a batch of material that I suspect has partially oxidized. Can I rescue it?

Yes, it is often possible to reverse the disulfide formation by treating the material with a suitable reducing agent. This should be followed by purification.

Protocol: Reduction of Oxidized this compound

-

Dissolve the Material: Dissolve the suspect material in a deoxygenated solvent (e.g., THF).

-

Add Reducing Agent: Add a stoichiometric excess (e.g., 1.5 - 2 equivalents relative to the suspected amount of disulfide) of a reducing agent like TCEP·HCl.

-

Stir: Allow the reaction to stir under an inert atmosphere at room temperature for 1-2 hours. You can monitor the disappearance of the disulfide dimer and the appearance of the thiol by a suitable analytical method (e.g., LC-MS or TLC).

-

Workup & Purification: Perform an appropriate aqueous workup to remove the reducing agent and its oxide. Purify the resulting crude material, typically by column chromatography, to isolate the pure this compound.

-

Store Properly: Immediately store the purified, dry material under inert gas as described in Q4.

Q8: How can I monitor the oxidation of my compound analytically?

Regularly checking the purity of your starting material and monitoring reactions is key to troubleshooting.

-

Thin-Layer Chromatography (TLC): This is a quick and easy method. The disulfide dimer will typically have a different Rf value than the parent thiol. You can often spot the appearance of the dimer as a new, less polar spot.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can directly monitor for the mass of the starting material and the mass of the disulfide dimer. This provides quantitative information about the extent of oxidation.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The proton signals, particularly those near the sulfur atom, will shift upon formation of the disulfide bond. The thiol proton (-SH) signal will disappear.

References

-

15.7: Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts. [Link]

-

The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). (n.d.). ResearchGate. [Link]

-

Barałkiewicz, D., & Zgoła-Grześkowiak, A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(12), 2841. [Link]

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

-

Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011, July 29). University of Waterloo. [Link]

-

Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Padua. [Link]

-

Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts, 19(11), 1404–1413. [Link]

-

Chu, C., Stamatelatos, D., & McNeill, K. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. (2009, June 13). Society for Redox Biology and Medicine. [Link]

-

Disulfide reduction using TCEP reaction. (2012, February 6). Bio-Synthesis. [Link]

-

Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017, July 31). Library and Archives Canada. [Link]

-

Singh, N., & Singh, V. (2009). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain. The international journal of biochemistry & cell biology, 41(6), 1395–1402. [Link]

-

Reducing Agents. (n.d.). NanoTemper Technologies. [Link]

-

Handling thiols in the lab. (2013, October 4). Reddit. [Link]

-

How to Work with Thiols-General SOP. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Oxidation of thiols. (n.d.). ResearchGate. [Link]

-

SOP FOR STENCH CHEMICALS. (n.d.). Columbia University Research. [Link]

-

What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? (2021, March 8). ResearchGate. [Link]

-

Handling air-sensitive reagents AL-134. (n.d.). MIT. [Link]

-

Kiley, P. J., & Storz, G. (2004). Exploiting Thiol Modifications. PLoS Biology, 2(11), e400. [Link]

-

Winterbourn, C. C., & Hampton, M. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 198–215. [Link]

-

Knight, J. R. (2021). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Washington State University. [Link]

-

Chapter 6 "protection for the thiol group". (n.d.). ResearchGate. [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides. (2007, November 23). The Journal of Organic Chemistry, 72(24), 9195–9202. [Link]

-

Al-Zoubi, W. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5649. [Link]

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020, April 17). Semantic Scholar. [Link]

-

Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). Molecules, 29(6), 47. [Link]

- 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]

- 7. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C7EM00324B [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. web.mit.edu [web.mit.edu]

- 11. Disulfide reduction using TCEP reaction [biosyn.com]

- 12. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. support.nanotempertech.com [support.nanotempertech.com]

- 16. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Digital resource [dam-oclc.bac-lac.gc.ca]

Stability of 2-(Pyridin-2-ylamino)benzenethiol in physiological buffers

Topic: Stability & Handling in Physiological Buffers

Critical Alert: The Oxidation Trap

The Core Challenge: Users frequently report rapid degradation of 2-(Pyridin-2-ylamino)benzenethiol (PABT) in PBS or HEPES buffers.[1] This is not hydrolytic instability. It is oxidative dimerization .

The Mechanism:

PABT contains a thiophenol moiety.[2] In physiological buffers (pH 7.4), the thiol group (-SH) approaches its

The pyridine nitrogen adds a layer of complexity: it can act as a proximal base to facilitate deprotonation or coordinate with trace metals, effectively creating a catalytic center for the molecule's own destruction.

Visualizing the Failure Mode:

Figure 1: The oxidative cascade of PABT in aerobic buffers. Note that the thiolate anion is the primary reactive species.

Troubleshooting Matrix

| Symptom | Probable Cause | Technical Solution |

| Loss of Activity | Formation of disulfide dimer (PABT-S-S-PABT).[1] | Add TCEP (0.5–1 mM). Unlike DTT, TCEP is stable at neutral pH and does not form mixed disulfides. |

| Precipitation | Dimer is less soluble than the monomer; or "Salting out" effect. | Use DMSO co-solvent. Maintain <1% DMSO in final buffer. Ensure stock is anhydrous. |

| Color Change (Yellowing) | Oxidation products or metal chelation (e.g., Fe-complexes).[1] | Add EDTA (100 µM). Chelation of trace metals prevents colorimetric interference and slows oxidation. |

| Inconsistent IC50 | Variable oxidation rates between batches.[1] | Degas buffers. Sparge buffers with N₂ or Ar for 20 mins before adding PABT. |

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Rationale: Water is the enemy during storage. Hydrolysis is rare, but proton exchange promotes oxidation.

-

Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%.

-

Concentration: Prepare a high concentration stock (e.g., 100 mM) to minimize DMSO volume in the final assay.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to plastics). Store at -20°C or -80°C.

-

Shelf Life: 6 months if kept dry. Do not freeze-thaw more than 3 times.

Protocol B: The "Safe-Buffer" Method (Physiological Assay)

Rationale: This workflow minimizes the "Time-to-Oxidation" window.[1]

-

Buffer Base: PBS or HEPES (pH 7.4).

-

Degassing: Sonicate buffer under vacuum or sparge with Nitrogen for 15 minutes.

-

Additives (Critical):

-

Dilution: Add PABT stock to buffer immediately prior to use. Do not store diluted working solutions >1 hour.

Protocol C: Quantifying Stability (QC Check)

How to verify if your compound has degraded.

Method: Ellman’s Reagent (DTNB) Assay.[1]

-

Principle: DTNB reacts only with free thiols (-SH), not disulfides or oxidized byproducts.[1]

-

Step 1: Incubate PABT aliquot with DTNB (1 mM) in buffer (pH 8.0).

-

Step 2: Measure Absorbance at 412 nm.[1]

-

Step 3: Compare against a freshly prepared standard curve. <90% signal indicates significant oxidation.

Comparative Data: Reducing Agents

Not all reducing agents are suitable for PABT in physiological conditions.

| Feature | TCEP (Recommended) | DTT (Dithiothreitol) | |

| Stability at pH 7.4 | High (Resistant to air oxidation) | Low (Oxidizes rapidly) | Volatile & Unstable |

| Mechanism | Irreversible reduction | Thiol-disulfide exchange | Thiol-disulfide exchange |

| Risk | None | Forms mixed disulfides with PABT | Forms mixed disulfides |

| Odor | Odorless | Foul (Rotten egg) | Foul |

Frequently Asked Questions (FAQ)

Q: Can I use TCEP in cell-based assays with PABT? A: Yes, but with caution. TCEP is generally less toxic than DTT, but concentrations >1 mM can be cytotoxic or acidify the medium. We recommend titrating TCEP (0.1 mM – 0.5 mM) and verifying cell viability.[1]

Q: Why does my solution turn faint yellow upon adding PABT to the buffer? A: This often indicates the formation of a charge-transfer complex or metal coordination. PABT is a bidentate ligand (N, S donor). If your buffer contains trace Iron or Copper, PABT will bind to it, causing a color shift. Solution: Pre-treat buffer with Chelex resin or add 100 µM EDTA.[1]

Q: Is the pyridine nitrogen protonated at pH 7.4?

A: The pyridine nitrogen typically has a

Workflow Visualization

Figure 2: Optimized workflow for handling PABT to minimize oxidative degradation.

References

-

Thiol Oxidation Mechanisms: Nagy, P. (2013). Kinetics and Mechanisms of Thiol-Disulfide Exchange Covering Direct Substitution and Formation of Intermediates. Antioxidants & Redox Signaling, 18(13), 1623–1641.

-

TCEP Utility: Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] The Journal of Organic Chemistry, 56(8), 2648–2650. [1]

-

Aminothiophenol Chemistry: 2-Aminothiophenol Properties & Reactivity. PubChem Compound Summary for CID 8713.[3] (Applicable scaffold data). [1]

-

Metal Catalysis in Buffers: Buettner, G. R. (1988). In the absence of catalytic metals ascorbate does not autoxidize at pH 7: ascorbate as a test for catalytic metals. Journal of Biochemical and Biophysical Methods, 16(1), 27-40. (Foundational text on buffer metal contamination).

Sources

Minimizing interference from competing ions in 2-(Pyridin-2-ylamino)benzenethiol sensors

Welcome to the technical support center for 2-(Pyridin-2-ylamino)benzenethiol-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing interference from competing ions during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and applications of this compound sensors.

Q1: What is this compound and how does it function as a sensor?

This compound is an organic compound that can act as a chemosensor, particularly for heavy metal ions. Its sensing mechanism often relies on a "turn-on" or "turn-off" fluorescent response upon binding to a target ion. The molecule contains both a pyridine and a thiol group, which can coordinate with metal ions, leading to a change in its electronic properties and, consequently, its fluorescence.

Q2: What are the primary applications of this compound sensors?

These sensors are primarily used for the detection of heavy metal ions in various samples, including environmental and biological systems. They are particularly noted for their sensitivity towards ions like mercury (Hg²+), copper (Cu²+), and cadmium (Cd²+).

Q3: What does "turn-on" and "turn-off" fluorescence mean in the context of these sensors?

-

Turn-on fluorescence: The sensor exhibits a significant increase in fluorescence intensity upon binding to the target ion. This is often due to chelation-enhanced fluorescence (CHEF), where the binding event restricts intramolecular vibrations and rotations, leading to a more rigid and fluorescent complex.

-

Turn-off fluorescence: The sensor's fluorescence is quenched or significantly reduced upon binding to the target ion. This can be caused by mechanisms like photoinduced electron transfer (PET) or the heavy atom effect, where the bound metal ion facilitates non-radiative decay pathways.

Q4: What are the most common interfering ions for this compound sensors?

Common interfering ions are typically other transition metal ions that can also coordinate with the sensor's binding sites. These can include, but are not limited to, ions such as zinc (Zn²+), lead (Pb²+), nickel (Ni²+), and iron (Fe³⁺). The extent of interference depends on the specific sensor design and the experimental conditions.

II. Troubleshooting Guide: Minimizing Ionic Interference

This section provides a question-and-answer-based guide to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Non-Reproducible Sensor Readings

Q: My fluorescence readings are fluctuating and not reproducible between experiments. What could be the cause and how can I fix it?

A: Inconsistent readings are often due to a lack of control over key experimental parameters. Here’s a systematic approach to troubleshoot this issue:

1. pH Instability:

-

Causality: The protonation state of the pyridine and thiol groups in this compound is pH-dependent. Changes in pH can alter the sensor's binding affinity for the target ion and its fluorescence properties, leading to inconsistent results.

-

Solution:

-

Protocol: Prepare a buffered solution at the optimal pH for your target ion. The optimal pH is often a compromise between sensor sensitivity and selectivity. For many heavy metal sensing applications with thiol-based probes, a pH range of 4-8 is a good starting point.

-

Experimental Workflow:

-

Determine the optimal pH for your specific analyte by performing a pH titration experiment.

-

Prepare a buffer solution (e.g., MES, HEPES, or phosphate buffer) at the determined optimal pH.

-

Ensure all your samples and standards are prepared in the same buffered solution.

-

-

2. Temperature Fluctuations:

-

Causality: Temperature can affect the binding kinetics and the quantum yield of fluorescence. Variations in ambient temperature can lead to inconsistent readings.

-

Solution:

-

Protocol: Use a temperature-controlled fluorometer or a water bath to maintain a constant temperature throughout your experiments.

-

3. Photobleaching:

-

Causality: Prolonged exposure to the excitation light source can lead to the photochemical degradation of the fluorescent sensor, resulting in a decrease in signal intensity over time.

-

Solution:

-

Protocol: Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.

-

Issue 2: Poor Selectivity - Interference from Competing Ions

Q: My sensor is responding to other metal ions in my sample, not just my target analyte. How can I improve the selectivity?

A: Enhancing selectivity is crucial for accurate quantification. Here are several strategies to minimize interference from competing ions:

1. pH Optimization:

-

Causality: The binding affinities of different metal ions to the sensor can be pH-dependent. By carefully selecting the pH, you can often favor the binding of your target ion over interfering ions.

-

Solution:

-

Protocol: Perform selectivity studies at different pH values. Measure the sensor's response to your target ion and a panel of potential interfering ions at each pH. Choose the pH that provides the highest response ratio for the target ion versus the interfering ions.

-

2. Use of Masking Agents:

-

Causality: Masking agents are compounds that form stable complexes with interfering ions, preventing them from binding to the sensor.

-

Solution:

-

Protocol: Select a masking agent that has a high affinity for the interfering ion but a low affinity for your target ion. Common masking agents for heavy metal ions include cyanide, thiosulfate, and triethanolamine. The choice of masking agent will depend on the specific interfering ions present in your sample.

-

Experimental Workflow:

-

Identify the primary interfering ions in your sample.

-

Consult the literature for appropriate masking agents for those ions.

-

Add the masking agent to your sample before introducing the sensor.

-

Optimize the concentration of the masking agent to minimize interference without affecting the detection of your target ion.

-

-

3. Solvent System Modification:

-

Causality: The solvent can influence the coordination chemistry of the sensor and the metal ions. Changing the solvent composition can alter the relative binding affinities and improve selectivity.

-

Solution:

-

Protocol: Experiment with different solvent systems, such as varying the ratio of organic solvent (e.g., acetonitrile, DMSO) to water. This can be particularly effective for tuning the selectivity of thiol-based sensors.

-

Issue 3: Low or No Fluorescence Signal

Q: I am not observing the expected "turn-on" fluorescence, or the signal is very weak. What could be wrong?

A: A weak or absent signal can be due to several factors, from incorrect experimental setup to the presence of quenching agents.

1. Incorrect Wavelengths:

-

Causality: The excitation and emission wavelengths are specific to the sensor-ion complex. Using incorrect wavelengths will result in a low or no signal.

-

Solution:

-

Protocol: Determine the optimal excitation and emission wavelengths for your this compound sensor in the presence of your target ion. This is typically done by running an excitation and emission scan on a spectrofluorometer.

-

2. Presence of Quenching Species:

-

Causality: Certain ions or molecules in your sample matrix can act as fluorescence quenchers, even if they don't bind directly to the sensor's primary binding site. This is a common issue with heavy metal ions.

-

Solution:

-

Protocol:

-

Sample Pre-treatment: If possible, remove potential quenching agents from your sample through techniques like solid-phase extraction or precipitation.

-

Standard Addition Method: This method can be used to accurately quantify the target analyte in the presence of a quenching matrix.

-

-

3. Sensor Degradation:

-

Causality: this compound, like many organic molecules, can degrade over time, especially when exposed to light or oxidizing agents.

-

Solution:

-

Protocol:

-

Store the sensor stock solution in a dark, cool place.

-

Prepare fresh working solutions of the sensor for each experiment.

-

-

III. Visualizing the Process

Sensor-Ion Interaction and Interference Pathway

Caption: Sensor interaction with target and interfering ions.

Troubleshooting Workflow for Poor Selectivity

Caption: Step-by-step workflow to improve sensor selectivity.

IV. Data Presentation

Table 1: Common Interfering Ions and Potential Mitigation Strategies

| Interfering Ion | Potential Mitigation Strategy | Reference |

| Zn²⁺ | pH optimization, use of masking agents like triethanolamine. | |

| Pb²⁺ | pH optimization, use of masking agents like thiosulfate. | |

| Ni²⁺ | pH optimization, use of masking agents like cyanide (use with caution). | |

| Fe³⁺ | pH optimization, use of masking agents like fluoride or pyrophosphate. | |

| Cu²⁺ | pH optimization, use of masking agents like thiourea. |

V. References

-

A Selective Chemosensor for Mercuric Ions Based on 4-Aminothiophenol-Ruthenium(II) Bis(bipyridine) Complex. (2011). Semantic Scholar. [Link]

-

Selective Hg(II) Detection in Aqueous Solution with Thiol Derivatized Fluoresceins. PMC. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2020). PMC. [Link]

-

Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). MDPI. [Link]

-

Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2022). Los Alamos National Laboratory. [Link]

-

Current trends in the detection and removal of heavy metal ions using functional materials. (2023). RSC Publishing. [Link]

-

Facile Sensor for Heavy Metals Based on Thiol-Capped CdTe Quantum Dot. (2018). Academia.edu. [Link]

-

Sequential detection of mercury(ii) and thiol-containing amino acids by a fluorescent chemosensor. (2015). RSC Publishing. [Link]

-

A Ratiometric Fluorescence Probe for Visualized Detection of Heavy Metal Cadmium and Application in Water Samples and Living Cells. (2024). MDPI. [Link]

-

Recent progress in cadmium fluorescent and colorimetric probes. (2021). Semantic Scholar. [Link]

-

Mercury gets the red light. (2013). RSC Blogs. [Link]

-

Recent progress in cadmium fluorescent and colorimetric probes. (2022). PMC. [Link]

-

Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. (2019). MDPI. [Link]

-

A Comprehensive Review on Thiophene Based Chemosensors. (2021). PMC. [Link]

-

A novel fluorene based "turn on" fluorescent sensor for the determination of zinc and cadmium: Experimental and theoretical studies along with live cell imaging. (2018). ResearchGate. [Link]

-

Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. (2022). Peertechz Publications. [Link]

-

Cost-Effective and Selective Fluorescent Chemosensor (Pyr-NH@SiO 2 NPs) for Mercury Detection in Seawater. (2022). MDPI. [Link]

-

Facile Sensor for Heavy Metals Based on Thiol-Capped CdTe Quantum Dot. (2018). Hilaris Publisher. [Link]

-

Progress in the Development of Biosensors Based on Peptide–Copper Coordination Interaction. (2022). PMC. [Link]

-

A turn-on fluorescent sensor for zinc and cadmium ions based on perylene tetracarboxylic diimide. (2014). RSC Publishing. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2025). MDPI. [Link]

-